molecular formula C6H6BrFN2O B2369456 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde CAS No. 2101199-62-4

4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B2369456
CAS No.: 2101199-62-4
M. Wt: 221.029
InChI Key: DXFAXZLZTQERLO-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C6H6BrFN2O It is a pyrazole derivative, characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 1-(2-fluoroethyl)-1H-pyrazole, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation reagents such as Vilsmeier-Haack reagent.

Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure settings. specific details on industrial-scale synthesis are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity towards molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde include other pyrazole derivatives with different substituents. For example:

    4-Bromo-1-(2-chloroethyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and aldehyde functionalities, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-bromo-2-(2-fluoroethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2O/c7-5-3-9-10(2-1-8)6(5)4-11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFAXZLZTQERLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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